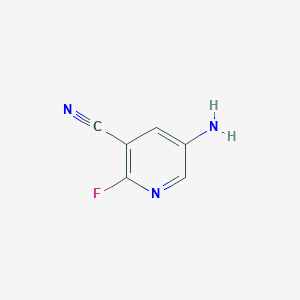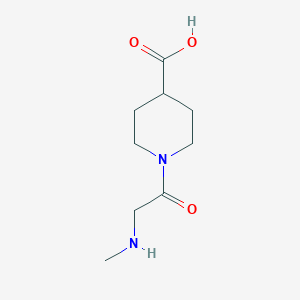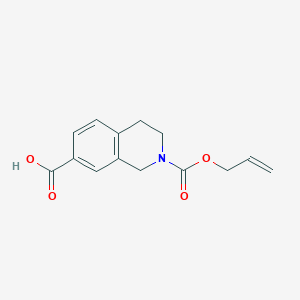
2-((Allyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Prop-2-en-1-yloxycarbonyl Group: The next step involves the introduction of the prop-2-en-1-yloxycarbonyl group through an alkylation reaction. This can be achieved by reacting the tetrahydroisoquinoline intermediate with prop-2-en-1-yl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The final step is the carboxylation of the intermediate to introduce the carboxylic acid group. This can be done using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the prop-2-en-1-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
科学的研究の応用
2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of neurotransmitters, leading to altered neuronal signaling.
類似化合物との比較
Similar Compounds
- 2-(prop-2-en-1-yloxy)acetic acid
- 2-(prop-2-yn-1-yloxy)acetic acid
- 2-(2-methoxyethoxy)acetic acid
Uniqueness
2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is unique due to its tetrahydroisoquinoline core, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for therapeutic applications.
特性
分子式 |
C14H15NO4 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC名 |
2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-2-7-19-14(18)15-6-5-10-3-4-11(13(16)17)8-12(10)9-15/h2-4,8H,1,5-7,9H2,(H,16,17) |
InChIキー |
VSAWXFZDUQBFFH-UHFFFAOYSA-N |
正規SMILES |
C=CCOC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


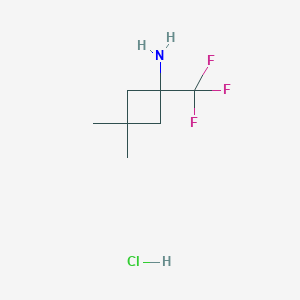
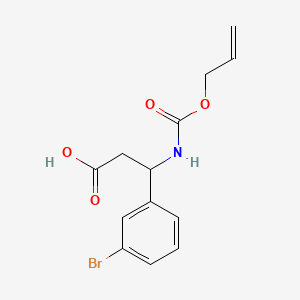
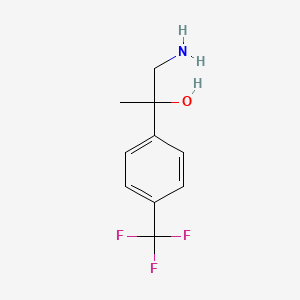

![N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13499963.png)
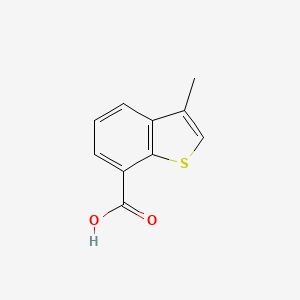
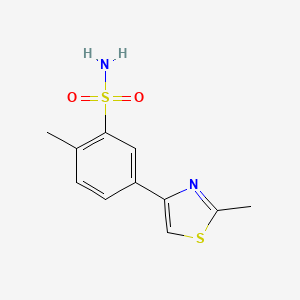
![3-[(3-Chlorophenyl)formamido]butanoic acid](/img/structure/B13499988.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid](/img/structure/B13499989.png)
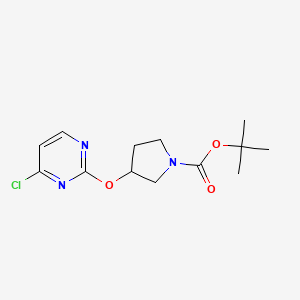
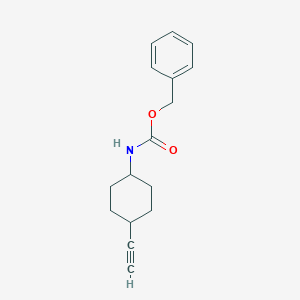
![[4-(Difluoromethyl)-3-methoxyphenyl]methanol](/img/structure/B13500014.png)
